2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
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Overview
Description
2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclohexyl-dihydro-oxazole and a diphenylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Substitution on the pyridine ring: The pyridine ring can be functionalized through various substitution reactions, such as Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Coupling reactions: The final step may involve coupling the oxazole and diphenylmethyl groups to the pyridine ring using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or diphenylmethyl groups.
Reduction: Reduction reactions could target the oxazole ring or the pyridine ring.
Substitution: Various substitution reactions can occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(phenylmethyl)pyridine
- 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)benzene
Uniqueness
Compared to similar compounds, 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine might exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C27H28N2O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H28N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h2-3,6-10,13-18,20,25-26H,1,4-5,11-12,19H2 |
InChI Key |
TVHFQDPOEWAYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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